molecular formula C9H4ClN3O B12968412 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B12968412
M. Wt: 205.60 g/mol
InChI Key: VFURFQRHSDWPNJ-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile is a chemical compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro group, an oxo group, and a carbonitrile group attached to a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the naphthyridine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted naphthyridines, depending on the nucleophile employed .

Scientific Research Applications

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-chloro-4-oxo-1H-1,8-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O/c10-7-2-1-6-8(14)5(3-11)4-12-9(6)13-7/h1-2,4H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFURFQRHSDWPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C(=CN2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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